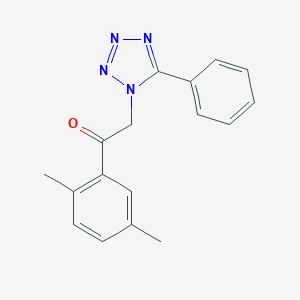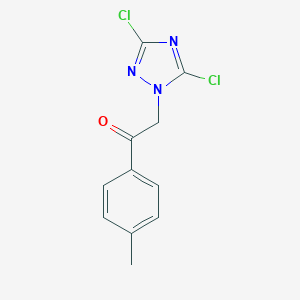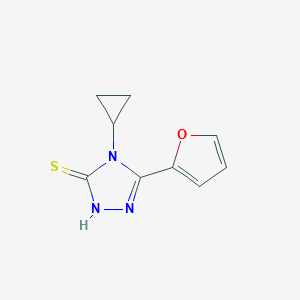
N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as BPHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. Studies have shown that N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to bind to specific receptors in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide reduces the levels of inflammatory cytokines in animal models, which may contribute to its anti-inflammatory properties. Additionally, N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its anticonvulsant properties. N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively studied, which provides a solid foundation for further research. However, one limitation of using N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. One area of interest is its potential as a treatment for cancer, as studies have shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide and its potential applications in other fields, such as neurology and immunology. Finally, more research is needed to determine the safety and toxicity of N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, which will be important for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves the reaction of 2-bromobenzoyl chloride and 3-methyl-4-oxo-3,4-dihydrophthalazine in the presence of anhydrous aluminum chloride. The resulting product is then reacted with acetic anhydride to obtain N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. This method has been optimized to yield high purity and high yield of N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties, with studies showing that it inhibits the growth of cancer cells in vitro. N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it reduces inflammation in animal models. Additionally, N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to have anticonvulsant properties, with studies showing that it reduces seizures in animal models.
Propiedades
Nombre del producto |
N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide |
|---|---|
Fórmula molecular |
C17H14BrN3O2 |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-21-17(23)12-7-3-2-6-11(12)15(20-21)10-16(22)19-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,22) |
Clave InChI |
IXBCVTFHJJTEAP-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3Br |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)